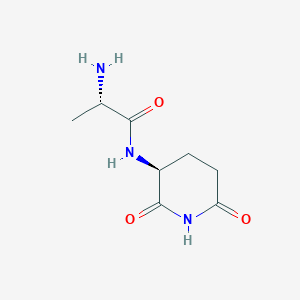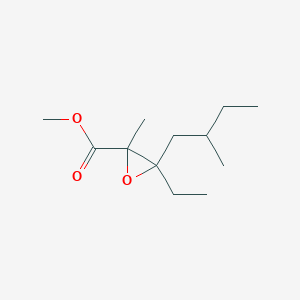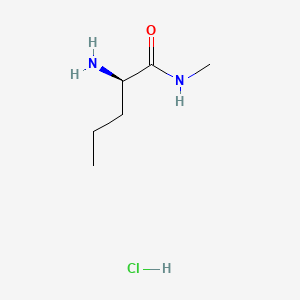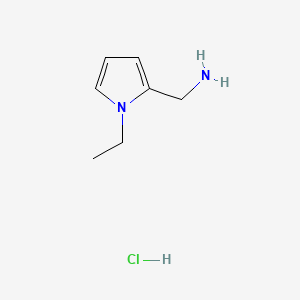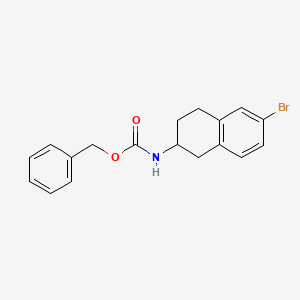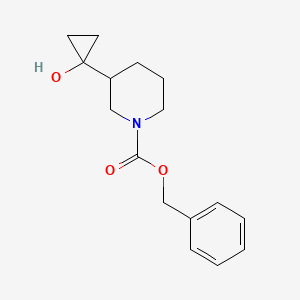
1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione is an organic compound that features a unique combination of a benzyloxy group, a bromine atom, and a hexahydropyrimidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione typically involves a multi-step process. One common method starts with the bromination of 4-benzyloxyphenyl derivatives, followed by the introduction of the hexahydropyrimidine-2,4-dione moiety through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated hexahydropyrimidine-2,4-dione.
Substitution: Various substituted hexahydropyrimidine-2,4-dione derivatives.
科学的研究の応用
1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The benzyloxy group and bromine atom play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The hexahydropyrimidine-2,4-dione core may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target.
類似化合物との比較
1-(4-Benzyloxy-3-hydroxy-2-methoxy-phenyl)ethanone: This compound shares the benzyloxy group but differs in the presence of a hydroxy and methoxy group instead of bromine and hexahydropyrimidine-2,4-dione.
2,4-Dibromophenol: Similar in having bromine atoms but lacks the benzyloxy and hexahydropyrimidine-2,4-dione groups.
Uniqueness: 1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a benzyloxy group and a bromine atom on the phenyl ring, along with the hexahydropyrimidine-2,4-dione core, makes it a versatile compound for various applications.
特性
分子式 |
C17H15BrN2O3 |
|---|---|
分子量 |
375.2 g/mol |
IUPAC名 |
1-(3-bromo-4-phenylmethoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H15BrN2O3/c18-14-10-13(20-9-8-16(21)19-17(20)22)6-7-15(14)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,21,22) |
InChIキー |
PPPKDSRFGDAIMD-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


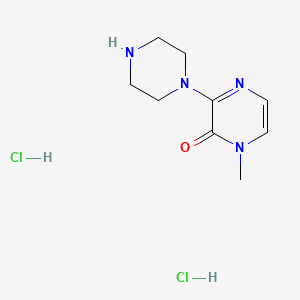
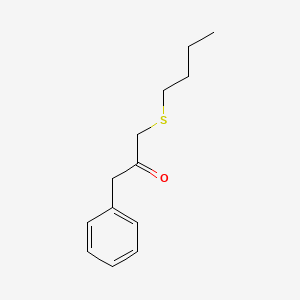

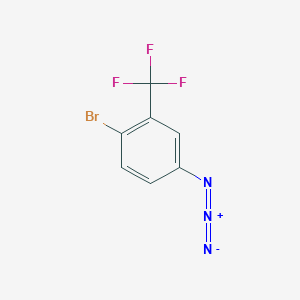
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
